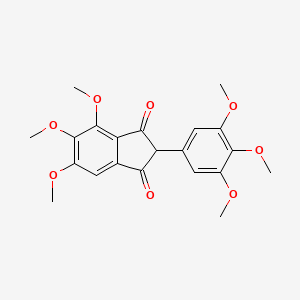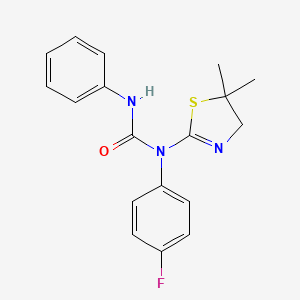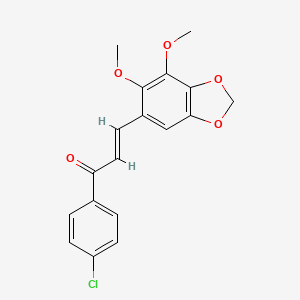![molecular formula C19H18FNO5 B15001653 5-{[3-(4-Fluorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-7-methoxy-1,3-benzodioxol-4-yl methyl ether](/img/structure/B15001653.png)
5-{[3-(4-Fluorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-7-methoxy-1,3-benzodioxol-4-yl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[3-(4-Fluorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-7-methoxy-1,3-benzodioxol-4-yl methyl ether is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, an isoxazole ring, and a benzodioxole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(4-Fluorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-7-methoxy-1,3-benzodioxol-4-yl methyl ether typically involves multiple steps, starting from commercially available precursorsThe final step often includes the attachment of the benzodioxole moiety under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki–Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated into the production process to make it more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
5-{[3-(4-Fluorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-7-methoxy-1,3-benzodioxol-4-yl methyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
5-{[3-(4-Fluorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-7-methoxy-1,3-benzodioxol-4-yl methyl ether has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of 5-{[3-(4-Fluorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-7-methoxy-1,3-benzodioxol-4-yl methyl ether involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzoic acid, 4-[5-(3,5-dichloro-4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]-2-methyl-
- 1-benzo[1,3]dioxol-5-yl
Uniqueness
Compared to similar compounds, 5-{[3-(4-Fluorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-7-methoxy-1,3-benzodioxol-4-yl methyl ether stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C19H18FNO5 |
|---|---|
Poids moléculaire |
359.3 g/mol |
Nom IUPAC |
5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C19H18FNO5/c1-22-16-8-12(17(23-2)19-18(16)24-10-25-19)7-14-9-15(21-26-14)11-3-5-13(20)6-4-11/h3-6,8,14H,7,9-10H2,1-2H3 |
Clé InChI |
QDWCJIOMJVPUHA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=C(C(=C1)CC3CC(=NO3)C4=CC=C(C=C4)F)OC)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Fluorophenyl)-5-oxo-7-(2,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15001575.png)

![1-({5-[(2-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine](/img/structure/B15001591.png)
acetate](/img/structure/B15001598.png)
![N'-[(E)-(4-bromophenyl)methylidene]-5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B15001605.png)

![N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B15001612.png)
![2H-1,2,3,4-Tetrazole-2-acetonitrile, 5-[3-ethoxy-4-(2-propenyloxy)phenyl]-](/img/structure/B15001634.png)

![N-{2-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxybutanamide](/img/structure/B15001652.png)
![1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B15001661.png)
![5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N'-[(E)-(4-fluorophenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B15001662.png)

![2-amino-7-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15001666.png)
